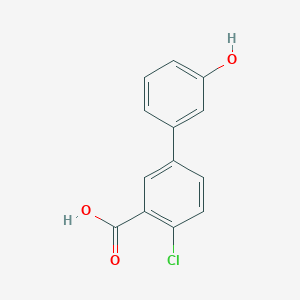
2-(4-Fluoro-3-trifluoromethylphenyl)phenol, 95%
Übersicht
Beschreibung
2-(4-Fluoro-3-trifluoromethylphenyl)phenol, 95% (2F3TFP) is a compound belonging to the class of organofluorine compounds, which are organic compounds containing fluorine. This compound has a wide range of applications, from scientific research to industrial uses, and has recently been studied for its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-3-trifluoromethylphenyl)phenol, 95% has a wide range of scientific research applications. It has been used to study the effects of fluorine-containing compounds on biological systems, as well as the effects of various environmental pollutants. It has also been used to investigate the mechanisms of action of various drugs and to study the effects of fluorinated compounds on the environment.
Wirkmechanismus
2-(4-Fluoro-3-trifluoromethylphenyl)phenol, 95% is thought to act as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and cytochrome P450. In addition, it has been shown to bind to and inhibit the activity of several nuclear receptors, including the estrogen receptor and the androgen receptor. It has also been shown to alter the expression of several genes, including those involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
2-(4-Fluoro-3-trifluoromethylphenyl)phenol, 95% has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory cytokines. In addition, it has been shown to reduce the proliferation of cancer cells and to inhibit the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(4-Fluoro-3-trifluoromethylphenyl)phenol, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively stable in aqueous solution. In addition, it can be used to study the effects of fluorinated compounds on biological systems, as well as the effects of various environmental pollutants. However, there are some limitations to its use in laboratory experiments. It is toxic and can cause skin irritation, and it is not suitable for use in human studies.
Zukünftige Richtungen
The future of 2-(4-Fluoro-3-trifluoromethylphenyl)phenol, 95% is promising. In the future, it may be used to develop new drugs for the treatment of various diseases, including cancer, inflammation, and bacterial infections. In addition, it may be used to develop new methods for the detection and removal of environmental pollutants. Finally, it may be used to study the effects of fluorinated compounds on biological systems, as well as the effects of various environmental pollutants.
Synthesemethoden
2-(4-Fluoro-3-trifluoromethylphenyl)phenol, 95% can be synthesized using a variety of methods. One method involves the reaction of 4-fluoro-3-trifluoromethylphenol with excess sulfuric acid in an aqueous solution. This reaction produces 2-(4-Fluoro-3-trifluoromethylphenyl)phenol, 95% as the main product, along with minor amounts of other products. The reaction is typically conducted at a temperature of around 150°C and a pressure of 1-2 bar.
Eigenschaften
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-11-6-5-8(7-10(11)13(15,16)17)9-3-1-2-4-12(9)18/h1-7,18H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRPTSKSUDSLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683611 | |
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261900-30-4 | |
| Record name | [1,1′-Biphenyl]-2-ol, 4′-fluoro-3′-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261900-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)
![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370576.png)
